Methyl Ester vs. Free Carboxylic Acid: LogD and Membrane Permeability
The methyl ester of CAS 956950-84-8 confers a neutral LogD at physiological pH (ACD/LogD pH 7.4 = 2.12), compared to the ionized, negatively charged state of the free acid analog CAS 135111-51-2 (ACD/LogD pH 5.5 = −0.28). The ~2.4–2.8 log unit difference in distribution coefficient at biorelevant pH translates to a predicted 10- to 100-fold higher membrane partitioning for the methyl ester, based on the well-established correlation between LogD and passive permeability . Additionally, CAS 956950-84-8 possesses one fewer hydrogen bond donor (HBD = 1) than the free acid analog (HBD = 2), a factor known to improve oral absorption potential per Lipinski's Rule of 5 .
LogD 2.12
HBD 1 vs. Comparator
LogD −0.28
HBD 2
| Evidence Dimension | Lipophilicity (LogD at physiological pH) and hydrogen bond donor count |
|---|---|
| Target Compound Data | LogD (pH 7.4) = 2.12; HBD = 1; MW = 280.27 g/mol; LogP (predicted) = 1.82–2.79 |
| Comparator Or Baseline | 2-((5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetic acid (CAS 135111-51-2): LogD (pH 5.5) = −0.28; HBD = 2; MW = 266.25 g/mol; LogP = 2.72 |
| Quantified Difference | ΔLogD ≈ 2.4–2.8 log units (neutral vs. ionized); ΔHBD = −1; ΔMW = +14.02 g/mol |
| Conditions | ACD/Labs Percepta predicted values; LogD measured at specified pH (7.4 for target, 5.5 for comparator) |
Why This Matters
The methyl ester's neutral LogD at physiological pH predicts superior passive membrane permeability compared to the ionized free acid, making CAS 956950-84-8 the preferred choice for cell-based assays, permeability screening, and oral bioavailability lead optimization programs.
